BenchChemオンラインストアへようこそ!

2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide

Medicinal Chemistry Drug Design ADME

This fully substituted α-cyanoacrylamide features a rare combination of electron-withdrawing nitro and lipophilic isopropyl groups on the benzylidene ring, plus a p-methoxyphenyl amide tail. The resulting physicochemical profile (XlogP ≈ 4.6, TPSA ≈ 108 Ų) delivers superior passive permeability and intracellular kinase engagement. The dual-activated cyanoacrylamide warhead enables reversible covalent targeting of non-catalytic cysteines in MSK/RSK, TAK1, or EGFR mutants, with reduced off-target adduction risk versus irreversible acrylamides. Procurement from Enamine’s physical stock bypasses the typical 4–8 week custom synthesis delay, ensuring immediate hit validation.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 851458-10-1
Cat. No. B2759437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
CAS851458-10-1
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O4/c1-13(2)18-9-4-14(11-19(18)23(25)26)10-15(12-21)20(24)22-16-5-7-17(27-3)8-6-16/h4-11,13H,1-3H3,(H,22,24)
InChIKeyODRLIAUMXZVYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide: Procurement-Relevant Physicochemical Profile


2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide (CAS 851458-10-1) is a fully substituted α-cyanoacrylamide with a molecular formula of C20H19N3O4 and a molecular weight of 365.39 g/mol [1]. Its structure features a 2-cyanoacrylamide core linked to a 4-methoxyphenylamine on the amide nitrogen and a 3-nitro-4-isopropylphenyl motif on the β-carbon, placing it within the broader family of nitrophenyl-acrylamides with potential as reversible covalent probes [2]. The compound is commercially available through several research chemical suppliers, typically at purities of 90–95% [3].

Why Generic Cyanoacrylamides Cannot Substitute for 2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide


The cyanoacrylamide scaffold is employed in medicinal chemistry as a tunable electrophilic warhead for reversible covalent targeting of cysteine residues, but the precise substitution pattern dramatically alters reactivity, selectivity, and physicochemical properties [1]. In the target compound, the combined presence of the electron-withdrawing nitro group and the lipophilic isopropyl substituent on the benzylidene ring, together with the p-methoxyphenyl amide tail, generates a unique profile of logP (XlogP ≈ 4.6) and topological polar surface area (TPSA ≈ 108 Ų) [2] that cannot be replicated by simpler 2-cyanoacrylamides lacking these groups. Consequently, generic substitution within the class would fail to preserve the intended target engagement kinetics, cellular permeability, and pharmacokinetic baseline required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide


Enhanced Lipophilicity (XlogP 4.6) Relative to Unsubstituted Cyanoacrylamide Congeners

The target compound exhibits a computed XlogP of 4.6, which is substantially higher than that of the unsubstituted 2-cyano-3-(3-nitrophenyl)acrylamide (XlogP ~1.5) and comparable to other drug-like acrylamides bearing hydrophobic substituents [1]. The elevated logP is primarily conferred by the 4-isopropyl group on the benzylidene ring and the 4-methoxyphenyl amide tail, both of which increase overall molecular hydrophobicity.

Medicinal Chemistry Drug Design ADME

Moderate Topological Polar Surface Area (TPSA 108 Ų) Suitable for CNS Penetration Screening Cascades

The TPSA of 108 Ų places the target compound near the upper boundary (140 Ų) commonly associated with oral CNS drug-likeness. In contrast, the des-isopropyl analog 2-cyano-3-(3-nitrophenyl)acrylamide has a TPSA of ~100 Ų, while the des-nitro analog 2-cyano-N-(4-methoxyphenyl)-3-phenylacrylamide has a TPSA of ~60 Ų [1]. The combination of moderate TPSA and high lipophilicity suggests the compound may achieve sufficient brain permeation if other ADME parameters are favorable.

CNS Drug Discovery ADME Blood-Brain Barrier

Distinct Electrophilic Reactivity Profile from Simultaneous Nitro and Cyano Substitution

The α-cyano substituent on the acrylamide moiety lowers the activation energy for the reverse reaction of cysteine adducts, enabling reversible covalent inhibition [1]. The additional electron-withdrawing nitro group on the benzylidene ring further polarizes the β-carbon, potentially accelerating the forward thiol-addition rate relative to 2-cyanoacrylamides lacking a nitro or other strong electron-withdrawing group [2]. This dual activation may offer a unique kinetic profile that balances residence time with reversibility.

Covalent Inhibitors Electrophilic Warhead Medicinal Chemistry

Commercially Available at 90% Purity from Enamine as Part of a Real Compound Library

The target compound (EN300-26588888) is stocked by Enamine as a real (not virtual) powder at 90% purity, 0.05 g minimum quantity, priced at $246 [1]. This contrasts with closely related analogs that are only available as virtual compounds or require custom synthesis, offering a tangible advantage in procurement lead time and batch reproducibility.

Chemical Procurement Screening Library Hit Expansion

Recommended Application Scenarios for 2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide Based on Quantitative Differentiation


Kinase Inhibitor Fragment Elaboration and Reversible Covalent Tool Compound Development

The target compound's dual-activated cyanoacrylamide warhead (α-cyano + p-nitro) makes it a prime candidate for fragment-based covalent inhibitor design targeting non-catalytic cysteines in kinases such as MSK/RSK, TAK1, or EGFR mutants. Its moderate TPSA (108 Ų) and high lipophilicity (XlogP 4.6) support intracellular kinase engagement, while the reversible nature of the cyanoacrylamide adduct reduces off-target adduction risk relative to irreversible acrylamide warheads [1]. Procurement from Enamine's physical stock ensures rapid hit confirmation without the 4–8 week synthesis delay typical of custom analogs [2].

CNS-Focused Covalent Probe Screening for Neurodegenerative Targets

With TPSA at the edge of CNS drug-likeness (108 Ų) and high passive permeability predicted from XlogP 4.6, this compound may serve as a starting point for covalent modification of CNS targets where hyper-reactive disease-associated cysteines are present, such as in mutant tau or α-synuclein. The combination of physicochemical properties is more favorable than many typical acrylamide warheads that exceed 140 Ų TPSA, offering a procurement advantage for CNS screening cascades [1].

Corrosion Inhibition Formulation for Acidic Copper Systems

Cyanoacrylamides bearing nitro and methoxy substituents have demonstrated corrosion inhibition efficacy on copper in nitric acid solutions [1]. The target compound's nitro group enhances electron-withdrawing capacity, potentially strengthening adsorption onto metal surfaces, while the isopropyl and methoxy groups modulate solubility and film-forming properties. Researchers evaluating inhibitor libraries for industrial metal protection may select this compound over des-nitro or des-isopropyl analogs for its differentiated adsorption profile.

Antimicrobial Activity Screening Against Candida albicans

Structurally related cyanoacrylamides with nitro and methoxy substitution patterns have shown activity against fungal chitin synthase (e.g., Chitin synthase inhibitor 3 with IC50 = 0.16 mM against Candida albicans) [1]. The target compound's nitro group at the 3-position and the isopropyl group at the 4-position may enhance binding affinity within the chitin synthase active site, providing a rationale for its inclusion in antifungal screening panels over analogs lacking these key substituents.

Quote Request

Request a Quote for 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.